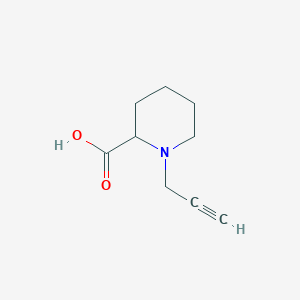

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a propynyl group attached to the nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and biology.

Métodos De Preparación

The synthesis of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as toluene, with sodium hydroxide as the base . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Análisis De Reacciones Químicas

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential as an inhibitor of monoamine oxidases (MAOs), which are enzymes involved in the metabolism of neurotransmitters. Selective inhibition of MAO-A and MAO-B isoforms is crucial for developing therapies for neurological disorders, including depression and Parkinson's disease. Research indicates that derivatives of this compound can selectively inhibit these enzymes, showing promise as therapeutic agents for conditions associated with oxidative stress and neurodegeneration .

Pharmacological Studies

1. Neuroprotective Effects

Studies have highlighted the neuroprotective properties of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid derivatives. For instance, compounds exhibiting selective inhibition of MAO-B have been shown to reduce dopaminergic neuron loss in models of Parkinson's disease, suggesting their potential role as neuroprotective agents .

2. Pain Management

Research also explores the efficacy of this compound in pain management. It has been evaluated in mouse models for its ability to alleviate neuropathic pain, demonstrating significant analgesic effects. This suggests that analogs of this compound may serve as novel treatments for chronic pain conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. Various studies have systematically modified its structure to evaluate the effects on MAO inhibition and other biological activities. For example, modifications at specific positions on the piperidine ring have led to enhanced selectivity and potency against MAO isoforms, illuminating pathways for future drug design .

Case Studies

Several case studies illustrate the practical applications of this compound in research:

Mecanismo De Acción

The mechanism of action of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparación Con Compuestos Similares

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid can be compared with other piperidine derivatives, such as:

1-(Prop-2-yn-1-yl)piperidine: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain chemical reactions.

Piperidine-2-carboxylic acid: Lacks the propynyl group, which may reduce its ability to participate in specific substitution reactions.

1-(Prop-2-yn-1-yl)piperazine: Contains an additional nitrogen atom, which can alter its chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of the propynyl and carboxylic acid groups, providing a versatile scaffold for chemical modifications and biological studies.

Actividad Biológica

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid is a piperidine derivative characterized by a propynyl group and a carboxylic acid functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, including enzyme inhibition and receptor modulation.

The molecular formula of this compound is C11H13N with a molecular weight of approximately 167.21 g/mol. The presence of the propynyl group contributes unique chemical properties that influence its biological activity.

Research indicates that this compound may interact with various biological targets, influencing cellular signaling pathways and metabolic processes. Preliminary studies suggest potential analgesic and anti-inflammatory effects, although specific interactions remain under investigation .

Biological Activity Spectrum

The biological activity spectrum of this compound includes:

- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for certain receptors, which could lead to therapeutic applications in pain management or inflammation control.

Table 1: Predicted Biological Activities

Case Studies

Several studies have explored the biological activity of piperidine derivatives, highlighting the potential of this compound:

- Study on Enzyme Targets : A study using SwissTargetPrediction identified multiple enzyme targets for piperidine derivatives, including kinases and proteases. This suggests that this compound could affect similar pathways, leading to various pharmacological effects .

- Neuroprotective Potential : Research indicates that piperidine derivatives can exhibit neuroprotective effects, potentially making this compound relevant for treating neurodegenerative diseases .

- Antimicrobial Activity : Some derivatives have shown promise against microbial infections, suggesting that 1-(Prop-2-yn-1-y)piperidine-2-carboxylic acid might also possess antimicrobial properties .

Propiedades

IUPAC Name |

1-prop-2-ynylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h1,8H,3-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWCHFSOHNZGKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.